

1-Benzoylpiperidine-3-carboxylic acid structure elucidation

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Compound of Interest

Compound Name: *1-Benzoylpiperidine-3-carboxylic acid*

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An In-Depth Technical Guide to the Structure Elucidation of **1-Benzoylpiperidine-3-carboxylic acid**

Introduction: The Imperative of Structural Certainty

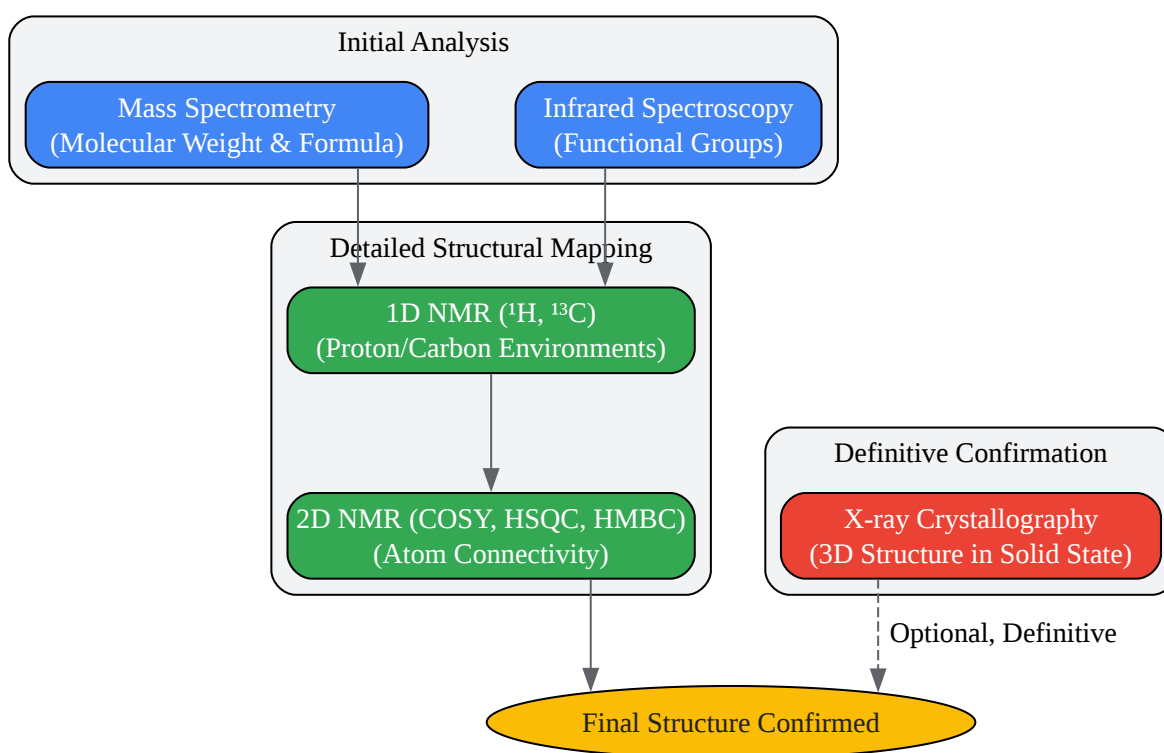
In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, recognized as a privileged structure in a multitude of pharmacologically active compounds.[1] **1-Benzoylpiperidine-3-carboxylic acid** is a key synthetic intermediate, serving as a versatile building block for more complex molecules targeting a range of therapeutic areas, including neurological disorders.[2][3] Its structure, comprising a benzoyl group, a piperidine ring, and a carboxylic acid, presents a rich tapestry of chemical functionalities that must be precisely characterized.

The unambiguous elucidation of a molecule's structure is not merely an academic exercise; it is the foundation upon which all subsequent research, structure-activity relationship (SAR) studies, and clinical development are built.[4] An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of **1-Benzoylpiperidine-3-carboxylic acid** (Molecular Formula: $C_{13}H_{15}NO_3$, Molecular Weight: 233.26 g/mol, CAS #: 13850-76-5).[5][6] We will explore the causality behind experimental choices, detailing an integrated workflow that leverages mass

spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to build a self-validating structural hypothesis.

Logical Workflow for Structure Elucidation

The process of structure elucidation is a systematic investigation. We begin with techniques that provide broad, foundational information and progressively move to more detailed methods that map the intricate connectivity of the molecule.



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Caption: A logical workflow for the structure elucidation of an organic molecule.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in identifying an unknown compound is to determine its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula. For **1-Benzoylpiperidine-3-carboxylic acid**, we expect a molecular ion peak $[M+H]^+$ that corresponds to the exact mass of $C_{13}H_{16}NO_3^+$.

Trustworthiness: The precision of HRMS (typically to within 5 ppm) provides a high degree of confidence in the proposed molecular formula, effectively ruling out other potential elemental combinations.

Expected Fragmentation: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. [7] The fragmentation pattern provides a structural fingerprint. Key expected fragments for this molecule include:

- Benzoyl Cation (m/z 105): A very common and stable fragment resulting from the cleavage of the amide bond. Its presence is strong evidence for the N-benzoyl moiety.[8][9]
- Loss of COOH (m/z 188): Cleavage of the carboxylic acid group.
- Loss of Benzoyl Group (m/z 128): Fragmentation leaving the piperidine-3-carboxylic acid portion.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Ionization: Utilize ESI in positive ion mode for HRMS to observe the $[M+H]^+$ ion.
- Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
- Data Processing: Determine the exact mass of the parent ion and use software to calculate the most probable elemental composition. Analyze the fragmentation pattern to identify key

structural motifs.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.^[7] The spectrum of **1-Benzoylpiperidine-3-carboxylic acid** will be dominated by characteristic absorptions from the carboxylic acid and the tertiary amide.

Trustworthiness: The positions and shapes of IR absorption bands are highly characteristic. The presence of a very broad O-H stretch combined with two distinct carbonyl peaks is a self-validating indicator of the proposed structure.

Data Presentation: Expected IR Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Band Characteristics
Carboxylic Acid	O-H Stretch	2500-3300	Very broad, strong
C-H (Aromatic/Aliphatic)	C-H Stretch	2850-3100	Sharp, superimposed on O-H
Carboxylic Acid	C=O Stretch	~1710	Strong, sharp ^[10] ^[11]
Tertiary Amide	C=O Stretch	~1650	Strong, sharp ^[12] ^[13]
Benzene Ring	C=C Stretch	1450-1600	Medium, multiple bands
Carboxylic Acid	C-O Stretch	1210-1320	Strong ^[11]

Causality: The amide carbonyl (C=O) appears at a lower wavenumber (~1650 cm⁻¹) than the carboxylic acid carbonyl (~1710 cm⁻¹) due to the resonance effect.^[13] The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, imparting more single-bond character to the C=O bond, weakening it, and thus lowering its stretching frequency.^[13] The carboxylic acid O-H stretch is exceptionally broad due to strong intermolecular hydrogen bonding, which forms a dimer.^[11]

Experimental Protocol: IR Spectroscopy (ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** Apply pressure to ensure good contact between the sample and the crystal.
- **Analysis:** Collect the spectrum, typically by co-adding 16-32 scans, over a range of 4000-400 cm^{-1} .
- **Data Processing:** Perform a background subtraction and identify the key absorption bands corresponding to the functional groups.

Part 2: High-Resolution Structural Mapping - NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.^[7] A combination of 1D and 2D experiments allows for the unambiguous assignment of every proton and carbon.

1D NMR: ^1H and ^{13}C Spectra

Expertise & Experience: The ^1H NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). The ^{13}C NMR spectrum reveals the number of unique carbon environments.

Trustworthiness: The combination of chemical shift, multiplicity, and integration in the ^1H spectrum, correlated with the carbon signals in the ^{13}C spectrum, provides a robust dataset for initial assignments.

Data Presentation: Predicted ^1H and ^{13}C NMR Data (in DMSO-d_6)

Atom Position(s)	Predicted ^1H Shift (δ , ppm)	^1H Multiplicity	^1H Integration	Predicted ^{13}C Shift (δ , ppm)
Carboxylic Acid (-COOH)	~12.5	broad s	1H	~174
Benzoyl (ortho)	~7.45	m	2H	~127
Benzoyl (meta/para)	~7.40	m	3H	~128, ~130
Benzoyl (quaternary)	-	-	-	~136
Benzoyl (C=O)	-	-	-	~169
Piperidine H3	~2.8-3.0	m	1H	~40-42
Piperidine H2, H6	~3.0-4.2	m	4H	~43-50
Piperidine H4, H5	~1.5-2.2	m	4H	~24-28

Note: Due to restricted rotation around the N-C=O amide bond, signals for the piperidine protons (especially H2 and H6) may be broadened or appear as multiple sets of signals at room temperature.

2D NMR: Establishing Connectivity

Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. COSY, HSQC, and HMBC experiments are essential for assembling the final structure.^[14]

- COSY (Correlation Spectroscopy): Identifies ^1H - ^1H couplings. We expect to see correlations tracing the entire spin system of the piperidine ring, e.g., H2 correlating with H3, H3 with H4, and so on.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This allows for the definitive assignment of the protonated carbons in the

^{13}C spectrum.

- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons over 2-3 bonds.

Authoritative Grounding: The HMBC experiment is crucial for confirming the macro-structure. The key correlations we expect to observe are:

- A correlation from the piperidine H2 and H6 protons to the benzoyl carbonyl carbon (~169 ppm). This definitively links the benzoyl group to the piperidine nitrogen.
- Correlations from the piperidine H2 and H4 protons to the carboxylic acid carbon (C3, ~40-42 ppm).
- A correlation from the piperidine H3 proton to the carboxylic acid carbonyl carbon (~174 ppm). This confirms the position of the COOH group at C3.

Caption: Key HMBC correlations confirming the molecular structure.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6) in a 5 mm NMR tube.[\[14\]](#)
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[\[7\]](#)
- 1D Acquisition: Acquire ^1H and proton-decoupled ^{13}C spectra.
- 2D Acquisition: Run standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.
- Data Processing: Process all spectra using appropriate software. Analyze the 1D spectra and then use the 2D correlations to build the complete molecular structure piece by piece.

Part 3: Definitive 3D Structure - X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides incontrovertible evidence for the 2D structure, X-ray crystallography offers the ultimate, definitive proof of the three-dimensional arrangement of atoms in the solid state.[4] It provides precise data on bond lengths, bond angles, and the conformation of the piperidine ring, which is expected to adopt a stable chair conformation.[1][15]

Trustworthiness: A successfully solved crystal structure is the gold standard for structural proof and is often a requirement for regulatory filings and high-impact publications.



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Caption: General experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography (High-Level)

- **Crystal Growth:** High-quality single crystals are paramount.[4] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate).[4]
- **Data Collection:** A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the atomic positions.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of **1-Benzoylpiperidine-3-carboxylic acid** is achieved not by a single experiment, but by the logical integration of multiple analytical techniques. HRMS establishes the elemental formula. IR spectroscopy confirms the presence of the key carboxylic acid and amide functional groups. Finally, a suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity, allowing for the complete and unambiguous assignment of the 2D structure. For ultimate confirmation, X-ray crystallography can provide an exquisite view of the 3D molecular architecture. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for advanced research and development.

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